Kaliumhexafluoroantimonat

Übersicht

Beschreibung

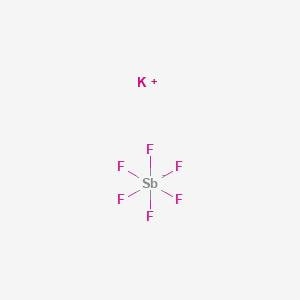

Potassium hexafluoroantimonate (KHFA) is a chemical compound composed of potassium, antimony and fluorine. It is a white, crystalline solid that is soluble in water and organic solvents. It is used in a variety of applications, including in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent for the analysis of organic compounds. KHFA is also used in the production of fluorinated compounds and in the manufacture of semiconductors.

Wissenschaftliche Forschungsanwendungen

Elektroinitiierte kationische Polymerisation

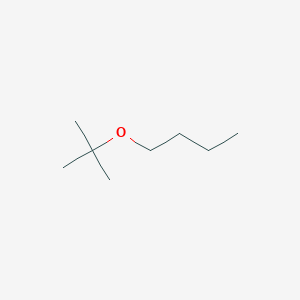

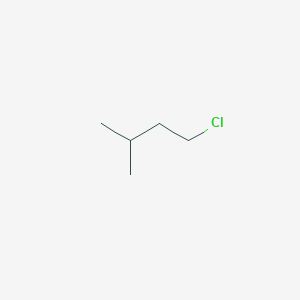

Kaliumhexafluoroantimonat wird als initiierende Spezies bei der elektrochemisch induzierten Polymerisation von Vinylethermonomeren verwendet . Dieser Prozess ermöglicht die schnelle kationische Polymerisation von Monomeren zu Polymeren, wobei die Reaktionsgeschwindigkeit durch die angelegte Spannung oder die Einführung eines alkalischen Additivs eingestellt werden kann. Die resultierenden Polymere weisen eine hohe thermische Stabilität auf, wie durch thermogravimetrische Analyse (TGA) untersucht wurde.

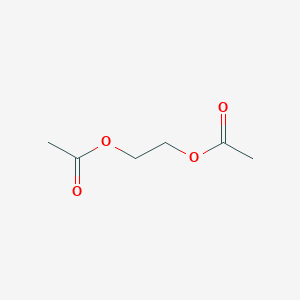

Photopolymerisationsinitiator

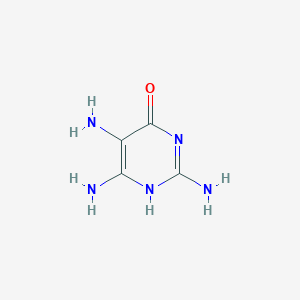

Im Bereich der Photopolymerisationen dient KSbF₆ als starker Brönsted-Säureinitiator . Es ist besonders effektiv bei Verwendung mit Vinylethern und Epoxidmonomeren, die durch die starken Säuren initiiert werden, die durch KSbF₆ erzeugt werden.

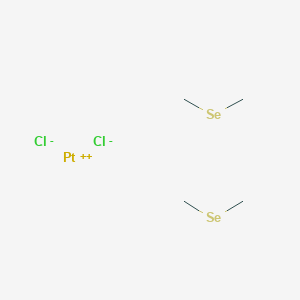

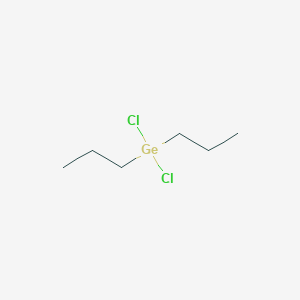

Katalysator in der chemischen Synthese

Die Verbindung wirkt aufgrund ihrer Antimonkomponente als Katalysatorkern in verschiedenen chemischen Reaktionen. Seine Reaktivität wird bei der Synthese komplexer Moleküle genutzt, bei denen Präzision und Kontrolle über die Reaktionswege entscheidend sind .

Materialwissenschaftliche Forschung

Die Eigenschaften von KSbF₆ machen es zu einem wertvollen Gut in der Materialwissenschaft, insbesondere bei der Entwicklung neuer polymerer Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit .

Analytische Chemie

In der analytischen Chemie kann KSbF₆ als Reagenz bei potentiometrischen Messungen verwendet werden, was bei der Bestimmung von Fluorid, Chlorid, pH-Wert und Redoxpotential in Wasserproben hilft .

Lasertechnologie

Die einzigartigen Eigenschaften der Verbindung werden bei der Charakterisierung und Extinktionsmessung bestimmter Kristalle wie Kaliumterbiumfluorid genutzt, die für Hochleistungslaseranwendungen verwendet werden .

Sicherheits- und Gefahrenforschung

This compound wird auch in der Sicherheits- und Gefahrenforschung eingesetzt, insbesondere beim Verständnis der toxikologischen Profile von Substanzen und bei der Entwicklung von Sicherheitsprotokollen für Handhabung und Lagerung .

Wirkmechanismus

Target of Action

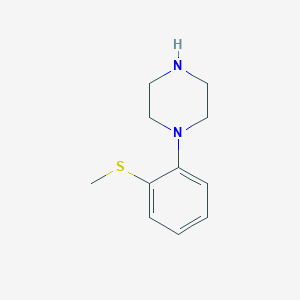

Potassium hexafluoroantimonate is an inorganic compound that primarily targets a wide number of exogenous and endogenous hydrophobic electrophiles . These targets play a crucial role in various biochemical reactions, including the conjugation of reduced glutathione .

Mode of Action

The compound interacts with its targets by conjugating with reduced glutathione . This interaction leads to changes in the biochemical properties of the targets, thereby influencing their function and activity .

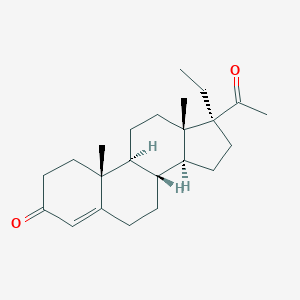

Biochemical Pathways

Potassium hexafluoroantimonate affects the pathways related to the biosynthesis of steroid hormones . It catalyzes isomerization reactions, which contribute to the biosynthesis of these hormones . The downstream effects of these pathways include changes in the physiological functions regulated by steroid hormones.

Result of Action

The molecular and cellular effects of Potassium hexafluoroantimonate’s action include changes in the function and activity of its targets . These changes can influence various biochemical reactions and pathways, leading to alterations in physiological functions .

Action Environment

The action, efficacy, and stability of Potassium hexafluoroantimonate can be influenced by various environmental factors. For instance, the compound can cause violent reactions with strong acids and oxidizing agents . Therefore, the environment in which the compound is used or stored can significantly impact its action and efficacy.

Eigenschaften

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Potassium hexafluoroantimonate initiate polymerization reactions?

A: Potassium hexafluoroantimonate (KSbF6) acts as a powerful Lewis acid, capable of initiating cationic polymerization. [, ] When applied to vinyl ether monomers, KSbF6 can initiate polymerization electrochemically. [] This process likely involves the generation of cationic species upon application of voltage, which then propagate the polymerization reaction. The rate of this electro-initiated polymerization can be controlled by adjusting the applied voltage or introducing an alkaline additive. []

Q2: What evidence supports the cationic nature of KSbF6-mediated polymerization?

A2: Several observations point towards the cationic nature of the polymerization initiated by KSbF6:

- Real-time FT-NIR studies: These demonstrate rapid polymerization kinetics, consistent with a cationic mechanism. []

- Voltage dependence: The reaction rate can be readily adjusted by changing the applied voltage, suggesting an electrochemically-driven cationic process. []

- Alkaline additive effects: The introduction of an alkaline additive influences the reaction rate, further supporting the involvement of cationic species. []

- Extended post-curing: The observation of post-curing further points toward a cationic mechanism, as it suggests the persistence of active cationic species even after the initial polymerization. []

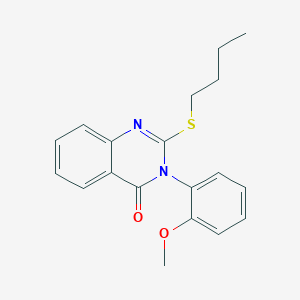

Q3: Are there alternative applications of Potassium hexafluoroantimonate beyond polymerization?

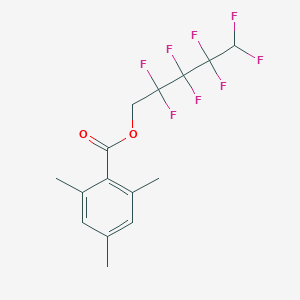

A: Yes, research demonstrates that Potassium hexafluoroantimonate can be used to synthesize specialized photoinitiators for free radical polymerization. [] For example, phenacyl ethyl carbazolium hexafluoroantimonate (PECH) was synthesized using KSbF6. [] Upon irradiation, PECH undergoes homolytic bond cleavage, generating free radicals that initiate polymerization. [] This highlights the versatility of KSbF6 in facilitating different types of polymerization reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.